molecular formula C10H20ClNO B2729231 3-Cyclohexylmorpholine hydrochloride CAS No. 2460756-13-0

3-Cyclohexylmorpholine hydrochloride

Cat. No.: B2729231
CAS No.: 2460756-13-0
M. Wt: 205.73
InChI Key: GUXMYHAGENMJJD-UHFFFAOYSA-N
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Description

3-Cyclohexylmorpholine hydrochloride is a morpholine derivative featuring a cyclohexyl substituent at the 3-position of the morpholine ring, with a hydrochloride counterion enhancing its solubility and stability. Morpholine derivatives are widely employed in pharmaceutical, agrochemical, and material science research due to their versatile heterocyclic structure, which allows for tunable physicochemical properties and bioactivity .

Properties

IUPAC Name

3-cyclohexylmorpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO.ClH/c1-2-4-9(5-3-1)10-8-12-7-6-11-10;/h9-11H,1-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXMYHAGENMJJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2COCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexylmorpholine hydrochloride typically involves the reaction of cyclohexylamine with morpholine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The process involves heating the reactants in a suitable solvent, such as ethanol or methanol, and maintaining the reaction temperature around 60-80°C. The product is then isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexylmorpholine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the morpholine ring can be substituted with different functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

3-Cyclohexylmorpholine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding assays.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Cyclohexylmorpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target. It binds to the active site of the enzyme or receptor, altering its conformation and affecting its activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aliphatic-Substituted Morpholine Derivatives

3-Cyclobutyl-thiomorpholine 1,1-dioxide hydrochloride
  • Structural Features : Replaces the oxygen atom in morpholine with sulfur and adds a cyclobutyl group. The 1,1-dioxide modification increases polarity.
  • Applications : Used in pharmaceuticals and agrochemicals due to enhanced solubility from the sulfone group .
  • Key Differences : Higher molecular weight (estimated ~260–280 g/mol) and altered electronic properties compared to 3-cyclohexylmorpholine hydrochloride.
2-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)morpholine Hydrochloride
  • Structural Features : Incorporates a cyclopropyl-oxadiazole moiety, introducing aromaticity and planar geometry.
  • Applications: Potential in kinase inhibition or antimicrobial research due to oxadiazole’s role in hydrogen bonding .
  • Key Differences : The oxadiazole group may reduce metabolic stability compared to cyclohexyl’s aliphatic bulk .

Aromatic-Substituted Morpholine Derivatives

3-Phenylmorpholine Hydrochloride
  • Structural Features : A phenyl group at the 3-position, increasing lipophilicity.
  • Applications : Explored in central nervous system (CNS) drug design due to improved blood-brain barrier penetration .
3-(p-Tolyl)morpholine Hydrochloride
  • Structural Features : p-Tolyl substituent adds methyl group to phenyl, further enhancing lipophilicity.
  • Applications : Candidate for anticancer agents targeting hydrophobic binding pockets .

Complex Heterocyclic Derivatives

Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic Acid Hydrochloride
  • Structural Features : Fused pyrrolo-morpholine ring with a carboxylic acid group.
  • Applications : Versatile intermediate for peptide mimetics or metal-chelating materials .
  • Key Differences : Carboxylic acid introduces pH-dependent solubility, unlike the neutral cyclohexyl group .

Research and Application Insights

  • Pharmaceuticals : Cyclohexyl groups in this compound may enhance binding to hydrophobic protein pockets, analogous to 3-(p-tolyl)morpholine’s anticancer applications .
  • Material Science : The rigid cyclohexyl group could improve thermal stability in polymer matrices, similar to hexahydro-pyrrolomorpholine’s use in advanced materials .

Biological Activity

3-Cyclohexylmorpholine hydrochloride is a morpholine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclohexyl group attached to the morpholine ring. The morpholine structure contributes to its pharmacological properties, making it a valuable scaffold in drug design.

Antimicrobial Activity

Research has demonstrated that morpholine derivatives exhibit significant antimicrobial properties. For instance, studies on similar compounds have shown effective inhibition against various bacterial strains, including Mycobacterium species. The presence of the morpholine ring enhances the bioactivity against these pathogens due to its ability to interact with bacterial cell membranes.

Table 1: Antimicrobial Activity of Morpholine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3-CyclohexylmorpholineM. smegmatis0.4 µg/mL
3-CyclohexylmorpholineM. marinum1 µg/mL
3-CyclohexylmorpholineM. gordonae>16 µg/mL

Anticancer Activity

The anticancer potential of morpholine derivatives has been widely studied. A recent investigation indicated that compounds similar to 3-cyclohexylmorpholine exhibit cytotoxic effects against various cancer cell lines, including HepG2 and MCF-7. The mechanism involves the induction of apoptosis and cell cycle arrest.

Case Study: Anticancer Effects
In a study examining the effects of morpholine derivatives on HepG2 cells, it was found that this compound induced significant apoptosis at concentrations above 10 µM, with an IC50 value of approximately 5 µM. The study highlighted the compound's ability to disrupt mitochondrial membrane potential, leading to cell death.

Neuroprotective Effects

Morpholine derivatives have also shown promise in neuroprotection. Research indicates that these compounds can inhibit neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases.

Table 2: Neuroprotective Effects

CompoundModelEffect Observed
3-CyclohexylmorpholineIn vitro neuronal modelReduced oxidative stress markers
3-CyclohexylmorpholineAnimal model (rats)Improved cognitive function

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Cell Membrane Interaction : The lipophilic nature of the cyclohexyl group enhances membrane permeability, allowing better interaction with cellular targets.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, contributing to their antimicrobial and anticancer effects.
  • Receptor Modulation : Morpholines can act as ligands for neurotransmitter receptors, influencing neuroprotective pathways.

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